molecular formula C10H15NO2S B7974954 4-Phenylbutane-1-sulfonamide

4-Phenylbutane-1-sulfonamide

Cat. No.: B7974954
M. Wt: 213.30 g/mol
InChI Key: XAIMFSQAEPUOEY-UHFFFAOYSA-N
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Description

4-Phenylbutane-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound features a phenyl group attached to a butane chain, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous due to its simplicity and cost-effectiveness, as it uses readily available starting materials . The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide under mild conditions to form the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of aromatic sulfonyl chlorides with primary amines. This method is widely used due to its efficiency and scalability . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfonic acids.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis . This inhibition disrupts the production of nucleotides, thereby affecting DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

4-Phenylbutane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group and butane chain provide a unique scaffold that can be modified for various applications, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

4-phenylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIMFSQAEPUOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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